Enduracidin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

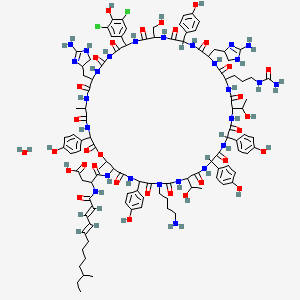

4-[[41-(4-aminobutyl)-9,23-bis[(2-amino-4,5-dihydro-1H-imidazol-4-yl)methyl]-26-[3-(carbamoylamino)propyl]-14-(3,5-dichloro-4-hydroxyphenyl)-29,38-bis(1-hydroxyethyl)-17-(hydroxymethyl)-3,20,32,35,43-pentakis(4-hydroxyphenyl)-6,47-dimethyl-2,5,8,11,13,16,19,22,25,28,31,34,37,40,42,45-hexadecaoxo-1-oxa-4,7,10,12,15,18,21,24,27,30,33,36,39,41,44-pentadecazacycloheptatetracont-46-yl]amino]-3-[[(2E,4E)-10-methyldodeca-2,4-dienoyl]amino]-4-oxobutanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C107H138Cl2N26O31.H2O/c1-7-51(2)17-12-10-8-9-11-13-19-76(144)120-74(47-77(145)146)92(152)126-80-55(6)166-102(162)86(60-28-38-68(143)39-29-60)132-88(148)52(3)117-90(150)73(46-63-49-116-104(112)119-63)124-106(164)134-100(160)84(61-43-69(108)87(147)70(109)44-61)128-93(153)75(50-136)123-97(157)81(56-20-30-64(139)31-21-56)127-91(151)72(45-62-48-115-103(111)118-62)122-89(149)71(18-16-41-114-105(113)163)121-94(154)78(53(4)137)125-98(158)82(57-22-32-65(140)33-23-57)130-99(159)83(58-24-34-66(141)35-25-58)129-95(155)79(54(5)138)133-107(165)135(42-15-14-40-110)101(161)85(131-96(80)156)59-26-36-67(142)37-27-59;/h9,11,13,19-39,43-44,51-55,62-63,71-75,78-86,136-143,147H,7-8,10,12,14-18,40-42,45-50,110H2,1-6H3,(H,117,150)(H,120,144)(H,121,154)(H,122,149)(H,123,157)(H,125,158)(H,126,152)(H,127,151)(H,128,153)(H,129,155)(H,130,159)(H,131,156)(H,132,148)(H,133,165)(H,145,146)(H3,111,115,118)(H3,112,116,119)(H3,113,114,163)(H2,124,134,160,164);1H2/b11-9+,19-13+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCUSQKMYNTYOW-MWUYRYRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCC=CC=CC(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)N(C(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CNC(=N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CNC(=N8)N)C)C9=CC=C(C=C9)O)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)CCCC/C=C/C=C/C(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)N(C(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CNC(=N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CNC(=N8)N)C)C9=CC=C(C=C9)O)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C107H140Cl2N26O32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718649 | |

| Record name | PUBCHEM_56842192 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2373.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11115-82-5, 12772-37-1 | |

| Record name | Enramycin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011115825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PUBCHEM_56842192 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Enduracidin Biosynthetic Machinery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the enduracidin biosynthetic gene cluster from Streptomyces fungicidicus. This compound, a potent lipodepsipeptide antibiotic, has garnered significant interest for its activity against Gram-positive pathogens. Understanding its biosynthesis is crucial for targeted genetic engineering and the development of novel antibiotic derivatives. This document details the genetic architecture of the cluster, the functions of its constituent genes, key experimental protocols for its study, and visualizes the intricate molecular pathways involved.

The this compound Biosynthetic Gene Cluster: A Genetic Overview

The biosynthesis of this compound is orchestrated by a large 84 kb gene cluster located within a 116 kb genetic locus in Streptomyces fungicidicus ATCC 21013.[1][2] This cluster is comprised of 25 Open Reading Frames (ORFs) that encode the enzymatic machinery necessary for the assembly of this complex natural product.[1][2] The core of this machinery is a multi-modular non-ribosomal peptide synthetase (NRPS) system, which is responsible for the sequential condensation of the 17 amino acid residues that form the peptide backbone of this compound.

The overall organization of the gene cluster is depicted below, highlighting the key functional categories of the encoded proteins.

Data Presentation: Functional Annotation of ORFs

The 25 Open Reading Frames within the this compound biosynthetic gene cluster have been annotated with putative functions based on homology to known proteins. The following table summarizes these findings, providing a quantitative overview of the genetic components.

| ORF | Gene Name | Size (amino acids) | Proposed Function |

| ORF22 | endG | 211 | Transcriptional regulator, LuxR family |

| ORF23 | endH | 450 | ABC transporter, ATP-binding protein |

| ORF24 | endI | 288 | ABC transporter, permease protein |

| ORF25 | endJ | 285 | Acyl-CoA dehydrogenase |

| ORF26 | endK | 391 | Long-chain-fatty-acid-CoA ligase |

| ORF27 | endL | 441 | Cytochrome P450 |

| ORF28 | endM | 412 | 4'-phosphopantetheinyl transferase |

| ORF29 | endN | 382 | Thioesterase |

| ORF30 | endO | 425 | L-arginine/L-ornithine N-oxygenase |

| ORF31 | endP | 413 | PLP-dependent oxidase |

| ORF32 | endQ | 418 | PLP-dependent aminotransferase |

| ORF33 | endR | 277 | Dehydratase/cyclase |

| ORF34 | endS | 499 | Prephenate dehydrogenase |

| ORF35 | endT | 268 | Chorismate mutase |

| ORF36 | endA | 2248 | NRPS (2 modules) |

| ORF37 | endB | 7853 | NRPS (7 modules) |

| ORF38 | endC | 8988 | NRPS (8 modules) |

| ORF39 | endU | 321 | Arogenate dehydrogenase |

| ORF40 | endD | 1205 | NRPS (1 module) |

| ORF41 | endV | 450 | Aspartate/tyrosine/phenylalanine aminotransferase |

| ORF42 | endW | 243 | Peptidase |

| ORF43 | endX | 540 | Type II thioesterase |

| ORF44 | endY | 345 | Acyl-CoA synthetase |

| ORF45 | endZ | 430 | Acyltransferase |

| ORF46 | - | 187 | Hypothetical protein |

Table 1: Summary of Open Reading Frames (ORFs) in the this compound biosynthetic gene cluster and their putative functions. Data compiled from public patent information and scientific literature.[3]

The NRPS Assembly Line: A Modular Marvel

The synthesis of the this compound peptide backbone is carried out by a complex of four Non-Ribosomal Peptide Synthetases (NRPSs): EndA, EndB, EndC, and EndD.[1][2] These enzymes are organized into a total of 18 modules, with each module responsible for the incorporation of a specific amino acid. The organization of these modules largely follows the principle of co-linearity, where the sequence of modules on the enzymes dictates the sequence of amino acids in the final peptide. A notable feature of the this compound NRPS is the absence of canonical epimerization (E) domains, despite the presence of seven D-amino acids in the final product.[1][2] Instead, specialized condensation (C) domains are proposed to catalyze both condensation and epimerization reactions.[1][2]

Biosynthesis of Non-Proteinogenic Amino Acids

A key feature of this compound is the incorporation of non-proteinogenic amino acids, such as 4-hydroxyphenylglycine (Hpg) and enduracididine (End). The biosynthetic gene cluster contains the necessary enzymes for their de novo synthesis. The pathway for enduracididine biosynthesis from L-arginine is a prime example of the specialized chemistry encoded within the cluster.

Experimental Protocols

The analysis and manipulation of the this compound biosynthetic gene cluster rely on a variety of molecular biology techniques. Below are detailed methodologies for key experiments.

Gene Disruption via REDIRECT-Mediated PCR Targeting

This protocol outlines a general procedure for the targeted inactivation of a gene within the this compound cluster in S. fungicidicus using a cosmid-based system and λ-Red-mediated recombination.

Workflow:

Methodology:

-

Primer Design: Design oligonucleotide primers for the amplification of a disruption cassette (e.g., the apramycin resistance gene, aac(3)IV). The forward primer should contain a 39-nucleotide 5' extension homologous to the region immediately upstream of the target gene's start codon, and the reverse primer should have a 39-nucleotide 5' extension homologous to the region immediately downstream of the stop codon.

-

PCR Amplification: Perform PCR using a template plasmid containing the disruption cassette and the designed primers to generate the targeting fragment.

-

Preparation of Recombinant E. coli: Introduce a cosmid carrying the this compound gene cluster into an E. coli strain (e.g., BW25113/pIJ790) that expresses the λ-Red (γ, β, exo) recombination proteins.

-

Electroporation and Recombination: Prepare electrocompetent cells of the recombinant E. coli and transform them with the purified PCR product from step 2. Induce the expression of the Red recombinase prior to electroporation.

-

Selection and Verification in E. coli: Select for transformants that have incorporated the disruption cassette into the cosmid (e.g., by apramycin resistance). Verify the correct insertion by restriction analysis or PCR.

-

Intergeneric Conjugation: Transfer the recombinant cosmid from E. coli (e.g., ET12567/pUZ8002) to S. fungicidicus via conjugation on a suitable medium (e.g., SFM agar).

-

Selection of Double Crossover Mutants: Select for S. fungicidicus exconjugants that have undergone a double crossover event, resulting in the replacement of the target gene with the disruption cassette. This is typically achieved by selecting for apramycin resistance and screening for the loss of the cosmid vector marker (e.g., kanamycin resistance).

-

Genotypic Confirmation: Confirm the gene disruption in the mutant strain by PCR analysis using primers flanking the target gene and by Southern blotting.

Transcriptional Analysis using RNA-Seq

RNA sequencing (RNA-Seq) is a powerful tool to quantify the expression levels of the genes within the this compound cluster under different growth conditions or in mutant backgrounds.

Methodology:

-

Mycelium Harvesting and RNA Extraction:

-

Grow S. fungicidicus in a suitable production medium (e.g., TSB) to the desired growth phase.

-

Harvest mycelia by centrifugation at 4°C.

-

Immediately freeze the mycelial pellet in liquid nitrogen to preserve RNA integrity.

-

Disrupt the cells by grinding the frozen mycelia to a fine powder.

-

Extract total RNA using a TRIzol-based method followed by purification with an RNA cleanup kit, including an on-column DNase I digestion step to remove contaminating genomic DNA.

-

-

RNA Quality Control:

-

Assess the integrity and purity of the extracted RNA using a Bioanalyzer or similar capillary electrophoresis system. High-quality RNA should have an RNA Integrity Number (RIN) > 7.0.

-

Quantify the RNA concentration using a Qubit fluorometer.

-

-

Library Preparation:

-

Deplete ribosomal RNA (rRNA) from the total RNA sample using a commercially available kit (e.g., Ribo-Zero).

-

Fragment the rRNA-depleted RNA.

-

Synthesize first-strand cDNA using reverse transcriptase and random hexamer primers.

-

Synthesize second-strand cDNA.

-

Perform end-repair, A-tailing, and ligation of sequencing adapters.

-

Amplify the library by PCR.

-

-

Sequencing and Data Analysis:

-

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Perform quality control on the raw sequencing reads using tools like FastQC.

-

Trim adapter sequences and low-quality bases.

-

Align the cleaned reads to the S. fungicidicus reference genome.

-

Quantify the number of reads mapping to each gene in the this compound cluster.

-

Perform differential gene expression analysis to identify genes that are up- or down-regulated under specific conditions.

-

This technical guide provides a foundational understanding of the this compound biosynthetic gene cluster. The detailed information on gene function, pathway organization, and experimental protocols serves as a valuable resource for researchers aiming to harness the potential of this important antibiotic through synthetic biology and metabolic engineering approaches.

References

Enduracidin: A Technical Guide to its Chemical Structure and Peptide Composition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enduracidin, a potent antibiotic complex produced by the bacterium Streptomyces fungicidicus, has long been a subject of scientific interest due to its efficacy against Gram-positive bacteria, including resilient strains. This technical guide provides an in-depth exploration of the chemical structure and peptide composition of this compound, offering valuable insights for researchers in the fields of natural product chemistry, microbiology, and drug development. This compound is a mixture of two major components, this compound A and this compound B, which are cyclic depsipeptides. A key and unusual feature of their structure is the presence of the non-proteinogenic amino acid, enduracididine.[1][2]

Chemical Structure and Peptide Composition

This compound A and B are complex lipodepsipeptides, each composed of 17 amino acids. The core peptide structure is cyclic, formed by a lactone ring. The primary distinction between this compound A and B lies in the structure of their N-terminal fatty acid side chains.

Peptide Core

Both this compound A and B share an identical 17-amino acid peptide core. This core contains a number of non-standard and D-amino acids, contributing to its stability and biological activity. The most notable of these is the rare amino acid L-enduracididine.[1][2]

Fatty Acid Moieties

The structural difference between this compound A and this compound B is the length and branching of their respective fatty acid side chains. This compound A contains a C11-branched fatty acid, while this compound B possesses a C12-branched fatty acid.

Amino Acid Sequence of this compound B

The detailed amino acid sequence of this compound B has been elucidated as follows:

(2S)-N-[(2Z,4E)-10-methyl-1-oxo-2,4-dodecadien-1-yl]-L-α-aspartyl-L-threonyl-(2R)-2-(4-hydroxyphenyl)glycyl-D-ornithyl-D-allothreonyl-(2S)-2-(4-hydroxyphenyl)glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-L-allothreonyl-N5-(aminocarbonyl)-L-ornithyl-3-[(5R)-2-amino-4,5-dihydro-1H-imidazol-5-yl]-D-alanyl-(2S)-2-(4-hydroxyphenyl)glycyl-D-seryl-(2S)-2-(3,5-dichloro-4-hydroxyphenyl)glycylglycyl-3-[(5R)-2-amino-4,5-dihydro-1H-imidazol-5-yl]-L-alanyl-D-alanyl-2-(4-hydroxyphenyl)-glycine, (17→2)-lactone.

Quantitative Data

The following tables summarize the key quantitative data for this compound A and B.

Table 1: Physicochemical Properties of this compound A and B

| Property | This compound A | This compound B |

| Molecular Formula | C107H138Cl2N26O31 | C108H140Cl2N26O31 |

| Molecular Weight | 2355.33 g/mol | 2369.36 g/mol |

| Appearance | White to off-white solid | White to off-white solid |

| Solubility | Slightly soluble in methanol and water | Slightly soluble in methanol and water |

Data sourced from PubChem and other chemical databases.

Table 2: Amino Acid Composition of this compound

| Amino Acid | Abbreviation | Chirality | Count |

| Aspartic acid | Asp | L | 1 |

| Threonine | Thr | L | 1 |

| allo-Threonine | aThr | D | 1 |

| Serine | Ser | D | 1 |

| Glycine | Gly | - | 1 |

| Alanine | Ala | L | 1 |

| allo-Alanine | aAla | D | 1 |

| Ornithine | Orn | D | 1 |

| N5-carbamoyl-Ornithine | Orn(Carb) | L | 1 |

| 4-Hydroxyphenylglycine | Hpg | L | 2 |

| 4-Hydroxyphenylglycine | Hpg | D | 2 |

| 3,5-Dichloro-4-hydroxyphenylglycine | Dpg | L | 1 |

| Enduracididine | End | L | 2 |

Experimental Protocols

The structural elucidation of this compound was a significant undertaking, relying on a combination of chemical degradation, amino acid analysis, and spectroscopic techniques. While the exact parameters from the original 1970s publications are not fully detailed in modern accessible literature, the following represents a generalized workflow and protocols based on common practices for similar natural products.

Extraction and Purification of this compound

-

Fermentation: Streptomyces fungicidicus is cultured in a suitable production medium to induce the biosynthesis of this compound.

-

Mycelial Extraction: The mycelia are separated from the fermentation broth by centrifugation or filtration. The this compound complex is then extracted from the mycelia using an organic solvent such as methanol or acetone.

-

Solvent Extraction and Concentration: The crude extract is concentrated under reduced pressure. The resulting residue is then subjected to a series of solvent-solvent extractions to remove lipids and other impurities.

-

Chromatographic Separation: The partially purified this compound complex is separated into its A and B components using column chromatography on silica gel or a similar stationary phase, with a gradient of an appropriate solvent system (e.g., chloroform-methanol).

-

Final Purification: Further purification of this compound A and B is achieved by recrystallization from a suitable solvent system.

Amino Acid Analysis

-

Acid Hydrolysis: A purified sample of this compound is hydrolyzed in 6N HCl at approximately 110°C for 24 hours in a sealed, evacuated tube. This process breaks the peptide bonds, releasing the constituent amino acids.

-

Derivatization: The amino acid hydrolysate is dried and then derivatized to make the amino acids volatile for gas chromatography (GC) analysis or to attach a chromophore for high-performance liquid chromatography (HPLC) analysis.

-

Chromatographic Separation and Identification: The derivatized amino acids are separated and identified by comparing their retention times with those of known amino acid standards using GC or HPLC.

-

Chirality Determination: The stereochemistry of the amino acids (D or L configuration) is determined using chiral chromatography or by enzymatic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

-

Sample Preparation: A purified sample of this compound (A or B) is dissolved in a suitable deuterated solvent, such as DMSO-d6 or CD3OD.

-

1D NMR Spectroscopy: 1H and 13C NMR spectra are acquired to identify the types of protons and carbons present in the molecule and their chemical environments.

-

2D NMR Spectroscopy: A suite of 2D NMR experiments is performed to establish connectivity between atoms:

-

COSY (Correlation Spectroscopy): To identify spin-spin coupled protons, revealing adjacent protons in the amino acid residues and the fatty acid chain.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, which is useful for identifying the complete set of protons for each amino acid residue.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for sequencing the peptide and connecting the fatty acid moiety.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the three-dimensional structure of the molecule.

-

-

Data Analysis: The NMR data is processed and analyzed to piece together the structure of the molecule, including the sequence of amino acids and the conformation of the cyclic peptide.

Mass Spectrometry (MS) for Peptide Sequencing and Molecular Weight Determination

-

Sample Preparation: A purified sample of this compound is dissolved in a suitable solvent for mass spectrometry analysis.

-

Ionization: The sample is ionized using a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to produce intact molecular ions with minimal fragmentation.

-

High-Resolution Mass Spectrometry (HRMS): The accurate mass of the molecular ion is measured to determine the elemental composition of the molecule.

-

Tandem Mass Spectrometry (MS/MS):

-

Peptide Fragmentation: The molecular ion of this compound is selected and subjected to fragmentation in the mass spectrometer (e.g., through collision-induced dissociation, CID). This breaks the peptide backbone at specific locations.

-

Fragment Ion Analysis: The masses of the resulting fragment ions are measured. The mass differences between adjacent fragment ions correspond to the masses of the amino acid residues, allowing for the determination of the peptide sequence.

-

Data Analysis: The MS/MS data is analyzed, often with the aid of specialized software, to reconstruct the amino acid sequence.

-

Visualizations

Biosynthesis of the Enduracididine Moiety

The unique enduracididine residue is synthesized from L-arginine through a series of enzymatic steps.

Caption: Biosynthesis pathway of the enduracididine residue from L-arginine.

General Experimental Workflow for this compound Structure Elucidation

The determination of this compound's structure involves a multi-step process starting from bacterial culture to detailed spectroscopic analysis.

Caption: General workflow for the extraction, purification, and structural elucidation of this compound.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound exerts its antibacterial effect by inhibiting the transglycosylation step of peptidoglycan biosynthesis, a crucial process for bacterial cell wall formation. It achieves this by binding to the lipid intermediate, Lipid II.

Caption: this compound's mechanism of action via inhibition of peptidoglycan synthesis.

References

Enduracidin's Inhibition of Peptidoglycan Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enduracidin is a potent lipodepsipeptide antibiotic with significant activity against a range of Gram-positive bacteria, including multidrug-resistant strains. Its primary mechanism of action involves the targeted inhibition of peptidoglycan biosynthesis, a pathway essential for bacterial cell wall integrity. This technical guide provides an in-depth exploration of the molecular interactions and biochemical consequences of this compound's activity. Through a detailed examination of its target, Lipid II, and its inhibitory effect on the transglycosylation step of peptidoglycan synthesis, this document serves as a comprehensive resource for researchers in antimicrobial drug discovery and development.

Introduction

The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery and development of novel antimicrobial agents with unique mechanisms of action. This compound, a cyclic lipodepsipeptide antibiotic, represents a promising scaffold for such development. It is active against a variety of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The bactericidal activity of this compound stems from its ability to disrupt the formation of the bacterial cell wall by inhibiting peptidoglycan synthesis.[1] This guide delineates the specific mode of action of this compound, focusing on its interaction with the key peptidoglycan precursor, Lipid II, and the subsequent inhibition of the transglycosylation reaction.

The Peptidoglycan Biosynthesis Pathway: A Brief Overview

Peptidoglycan is a vital component of the bacterial cell wall, forming a mesh-like layer that provides structural integrity and protection against osmotic stress. Its synthesis is a complex, multi-step process that occurs in the cytoplasm, at the cell membrane, and in the periplasmic space. A critical intermediate in this pathway is Lipid II, the substrate for the polymerization reactions that form the glycan backbone of peptidoglycan.

The biosynthesis of peptidoglycan can be broadly divided into three stages:

-

Cytoplasmic synthesis of UDP-N-acetylmuramic acid-pentapeptide: Precursors are synthesized in the cytoplasm, culminating in the formation of UDP-MurNAc-pentapeptide.

-

Formation of Lipid II at the cytoplasmic membrane: The UDP-MurNAc-pentapeptide is transferred to a lipid carrier, undecaprenyl phosphate (C55-P), to form Lipid I. Subsequently, a GlcNAc moiety is added to create Lipid II.

-

Polymerization and cross-linking in the periplasm: Lipid II is flipped across the cytoplasmic membrane to the periplasmic side, where it serves as the substrate for transglycosylases (TG) and transpeptidases (TP). Transglycosylases polymerize the glycan strands, and transpeptidases cross-link the peptide side chains, creating the mature peptidoglycan mesh.

This compound's Mode of Action: Targeting Lipid II and Inhibiting Transglycosylation

This compound exerts its antimicrobial effect by specifically targeting and binding to Lipid II.[2] This interaction sequesters Lipid II, preventing its utilization by peptidoglycan synthases. The primary enzymatic step inhibited by this compound is the transglycosylation reaction catalyzed by penicillin-binding proteins (PBPs) and other dedicated glycosyltransferases.[2] By binding to Lipid II, this compound sterically hinders the active site of the transglycosylase, thereby blocking the polymerization of the glycan strands. This disruption of cell wall synthesis ultimately leads to cell lysis and bacterial death.

While other antibiotics, such as vancomycin and ramoplanin, also target Lipid II, this compound binds to a distinct region of the molecule. This difference in binding site is significant as it means there is no cross-resistance between this compound and vancomycin.[2]

Quantitative Data

Precise quantitative data for this compound's inhibitory activity and binding affinity are not extensively available in publicly accessible literature. However, the following tables summarize the available data and provide context with data from similar antibiotics.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Comparator Antibiotics

| Organism | This compound MIC (µg/mL) | Ramoplanin MIC (µg/mL) | Vancomycin MIC (µg/mL) |

| Staphylococcus aureus (MRSA) | as low as 0.05[3] | 0.75[4] | 2.0[4] |

| Enterococcus faecalis | Data not available | ~0.5-2 | ~1-4 |

| Clostridium difficile | Data not available | 0.98[5] | ~0.5-2 |

| Streptococcus pneumoniae | Data not available | ~0.125-0.5 | ~0.25-1 |

Note: The MIC values for ramoplanin and vancomycin are provided as approximate ranges based on various studies for comparative purposes.

Table 2: Inhibitory Concentration (IC50) and Dissociation Constant (Kd) Data

| Parameter | This compound | Other Lipid II Inhibitors |

| IC50 (Transglycosylase Inhibition) | Data not readily available | Moenomycin: 8 nM[6] |

| Kd (Binding to Lipid II) | Data not readily available | Plectasin-Lipid II: 1 nM (with Ca2+)[7] Bovicin HC5-Lipid II: Apparent Ka = 3.1 x 10^6 M-1[8] |

Note: The provided IC50 and Kd values for other inhibitors serve as a reference for the expected potency of compounds targeting the transglycosylase step and binding to Lipid II.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mode of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Sterile 96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

This compound stock solution

-

Sterile diluent (e.g., water or DMSO)

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional)

Procedure:

-

Prepare Antibiotic Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the this compound stock solution in MHB directly in the 96-well plate to achieve the desired concentration range. Typically, 100 µL of broth is added to all wells, and then 100 µL of the antibiotic stock is added to the first well and serially diluted.[9]

-

-

Prepare Bacterial Inoculum:

-

From a fresh culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]

-

-

Inoculation:

-

Add 100 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions and to a growth control well (containing only MHB and bacteria).

-

Include a sterility control well containing only MHB.

-

-

Incubation:

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[10]

-

-

Reading Results:

-

The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as detected by the naked eye or a microplate reader.

-

In Vitro Peptidoglycan Synthesis Assay (Transglycosylase Inhibition)

This assay measures the incorporation of radiolabeled precursors into peptidoglycan to assess the inhibitory activity of a compound on the transglycosylation step.

Materials:

-

Bacterial membrane preparation (source of transglycosylases)

-

UDP-N-acetylglucosamine (UDP-GlcNAc)

-

Radiolabeled UDP-N-acetylmuramic acid-pentapeptide (e.g., UDP-MurNAc-[¹⁴C]pentapeptide)

-

Undecaprenyl phosphate (C55-P)

-

Buffer (e.g., Tris-HCl with MgCl₂)

-

This compound

-

Scintillation fluid and counter

-

Phosphoric acid-impregnated filter paper

Procedure:

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare a reaction mixture containing buffer, MgCl₂, bacterial membranes, and C55-P.

-

Add varying concentrations of this compound or a vehicle control.

-

-

Initiation of Reaction:

-

Start the reaction by adding UDP-GlcNAc and radiolabeled UDP-MurNAc-pentapeptide to the mixture.

-

-

Incubation:

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Termination and Product Capture:

-

Stop the reaction by adding a quenching solution (e.g., SDS).

-

Spot the reaction mixture onto phosphoric acid-impregnated filter paper. The paper will bind the lipid-linked intermediates and the peptidoglycan product, while the unreacted radiolabeled precursor is washed away.

-

-

Washing and Quantification:

-

Wash the filter paper extensively with a suitable solvent (e.g., isobutyric acid/ammonium hydroxide) to remove unincorporated radioactivity.

-

Dry the filter paper and measure the retained radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the transglycosylase activity.

-

Surface Plasmon Resonance (SPR) for this compound-Lipid II Binding Analysis

SPR is a label-free technique to measure the binding kinetics and affinity between two molecules in real-time.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., L1 chip for lipid capture)

-

Liposomes containing Lipid II

-

This compound solution in running buffer

-

Running buffer (e.g., HBS-EP)

-

Regeneration solution

Procedure:

-

Liposome Preparation and Immobilization:

-

Prepare small unilamellar vesicles (SUVs) containing a defined concentration of Lipid II and a carrier lipid (e.g., POPC).

-

Immobilize the Lipid II-containing liposomes onto the L1 sensor chip surface. The liposomes will form a lipid bilayer on the chip.

-

-

Binding Analysis:

-

Inject a series of concentrations of this compound in running buffer over the sensor chip surface.

-

Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of this compound to the immobilized Lipid II.

-

After each injection, allow for a dissociation phase where running buffer flows over the chip.

-

-

Regeneration:

-

Inject a regeneration solution to remove the bound this compound from the Lipid II surface, preparing the chip for the next injection.

-

-

Data Analysis:

-

Fit the association and dissociation curves from the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka). The Kd value represents the affinity of this compound for Lipid II.[11]

-

Conclusion

This compound's mode of action, characterized by its high-affinity binding to Lipid II and subsequent inhibition of peptidoglycan transglycosylation, makes it a compelling candidate for further antibiotic development. Its efficacy against resistant Gram-positive pathogens highlights its potential to address unmet medical needs. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other novel antibiotics targeting the bacterial cell wall. Further research to precisely quantify the binding kinetics and inhibitory concentrations of this compound will be crucial in optimizing its therapeutic potential and advancing its journey from a promising lead to a clinically valuable antibiotic.

References

- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 2. Engineered biosynthesis of this compound lipoglycopeptide antibiotics using the ramoplanin mannosyltransferase Ram29 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Analogues with Altered Halogenation Patterns Produced by Genetically Engineered Strains of Streptomyces fungicidicus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative in-vitro activity of vancomycin, teicoplanin, ramoplanin (formerly A16686), paldimycin, DuP 721 and DuP 105 against methicillin and gentamicin resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In-vitro activity of vancomycin, teicoplanin, daptomycin, ramoplanin, MDL 62873 and other agents against staphylococci, enterococci and Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A microplate assay for the coupled transglycosylase-transpeptidase activity of the penicillin binding proteins; a vancomycin-neutralizing tripeptide combination prevents penicillin inhibition of peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Host defence peptide plectasin targets bacterial cell wall precursor lipid II by a calcium-sensitive supramolecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of Lipid II and Membrane Thickness in the Mechanism of Action of the Lantibiotic Bovicin HC5 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. goldbio.com [goldbio.com]

- 11. Binding properties of antimicrobial agents to dipeptide terminal of lipid II using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enduracidin Binding Site on the Lipid II Precursor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the lipoglycopeptide antibiotic enduracidin and its target, the bacterial cell wall precursor Lipid II. We will delve into the mechanism of action, the specific binding site, quantitative binding data, and the experimental protocols used to elucidate these details. This document is intended to serve as a valuable resource for researchers in the fields of microbiology, biochemistry, and antibiotic drug development.

Introduction: this compound and the Critical Target, Lipid II

This compound is a potent lipoglycopeptide antibiotic produced by Streptomyces fungicidicus. It exhibits strong activity against a range of Gram-positive bacteria, including clinically significant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Structurally, this compound shares a similar cyclic peptide core of 17 amino acids with the well-studied antibiotic ramoplanin.[1][2]

The bactericidal activity of this compound stems from its ability to inhibit the biosynthesis of peptidoglycan (PGN), the essential polymer that forms the bacterial cell wall. It achieves this by sequestering a key precursor molecule, Lipid II.[1] Lipid II is a highly conserved and essential component in the PGN synthesis pathway, making it an "Achilles' heel" for bacteria and an attractive target for antibiotic development.[3][4] The molecule consists of a disaccharide-pentapeptide head group (the PGN building block) linked via a pyrophosphate bridge to a C55-isoprenoid lipid tail, which anchors it to the bacterial membrane.[5]

Mechanism of Action: Halting Cell Wall Construction

The bacterial cell wall is synthesized in a multi-step process known as the Lipid II cycle. Lipid II is assembled on the cytoplasmic side of the membrane and then "flipped" across to the exterior, where the glycan chains are polymerized (transglycosylation) and the peptide side chains are cross-linked (transpeptidation) to form the mature PGN mesh.

This compound, like ramoplanin, exerts its antibiotic effect by binding to Lipid II, thereby physically obstructing the subsequent enzymatic steps.[1][6] Kinetic studies have shown that both this compound and ramoplanin preferentially inhibit the transglycosylation step of peptidoglycan biosynthesis.[6] This high-affinity binding effectively sequesters the Lipid II substrate, preventing its incorporation into the growing PGN chain and ultimately leading to the cessation of cell wall synthesis, loss of cell integrity, and bacterial death.

The this compound-Lipid II Binding Interface

While a high-resolution crystal structure of the this compound-Lipid II complex is not yet available, significant insights have been gained from its homology to ramoplanin and studies of other Lipid II-binding antibiotics.[2] The primary binding site for this class of antibiotics is the pyrophosphate (PPi) moiety of Lipid II.[4][7] This interaction is crucial as the pyrophosphate group is a highly conserved and indispensable part of the Lipid II structure.[4]

The binding is thought to be mediated by a network of hydrogen bonds between the backbone amide groups of the antibiotic and the phosphate groups of Lipid II.[7] For the related lantibiotic nisin, the N-terminal lanthionine rings form a "pyrophosphate cage," effectively sequestering the target.[4][8] It is hypothesized that this compound adopts a similar conformation, utilizing its cyclic structure to create a binding pocket for the Lipid II pyrophosphate.

Molecular dynamics simulations and NMR studies on this compound have revealed a backbone geometry featuring a beta-hairpin arrangement, similar to ramoplanin, which likely presents the necessary amide groups for pyrophosphate coordination.[2]

Quantitative Analysis of Lipid II Binding

Quantitative data on the binding affinity and thermodynamics of this compound with Lipid II are scarce in the literature. However, data from closely related or functionally similar antibiotics that target Lipid II provide a valuable frame of reference for understanding the interaction's strength and nature. Isothermal Titration Calorimetry (ITC) is a primary method for obtaining such data.

Table 1: Thermodynamic Parameters for Lipid II-Binding Antibiotics

| Antibiotic | Target | Ka (M-1) | Kd (µM) | Stoichiometry (N) | ΔH (kcal/mol) | TΔS (kcal/mol) | ΔG (kcal/mol) | Reference |

| Bovicin HC5 | Lipid II in DOPC vesicles | 3.1 x 106 | 0.32 | 1:1 | N/A | N/A | N/A | [9] |

| Vancomycin | Ac-Lys(Ac)-D-Ala-D-Ala* | ~1.6 x 105 | ~6.25 | ~1 | -3.5 | +3.5 | -7.0 | [10] |

| GS14dK4 | POPG vesicles | ~1.0 x 108 | ~0.01 | ~0.04 | +6.3 | +17.8 | -11.5 | [11][12] |

| GS14dK4 | POPS vesicles | ~1.2 x 108 | ~0.008 | ~0.04 | +9.9 | +21.3 | -11.4 | [11][12] |

Note: Data for Vancomycin is for binding to a soluble analog of the Lipid II pentapeptide terminus. Data for GS14dK4 is for binding to anionic lipid vesicles, not specifically Lipid II-containing vesicles, but illustrates the thermodynamics of peptide-membrane interactions. N/A indicates data not available in the cited sources.

The high affinity (low Kd) observed for these compounds underscores the potent nature of Lipid II targeting. The binding is often an entropically driven process, as indicated by the positive TΔS values, which is common for interactions involving membrane components and significant conformational changes upon binding.[11][12]

Key Experimental Protocols

The characterization of the this compound-Lipid II interaction relies on a combination of biophysical and structural biology techniques.

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Ka), enthalpy (ΔH), and stoichiometry (N). From these, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.[13][14]

Methodology:

-

Sample Preparation: Large unilamellar vesicles (LUVs) incorporating a known concentration of purified Lipid II are prepared by extrusion. The antibiotic (this compound) is dissolved in the same buffer.[11]

-

Titration: The this compound solution is placed in the ITC syringe and titrated in small aliquots into the sample cell containing the Lipid II-LUV suspension.[11]

-

Data Acquisition: The heat change after each injection is measured.

-

Data Analysis: The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site model) to extract the thermodynamic parameters.[12]

NMR spectroscopy is a powerful tool for obtaining atomic-resolution structural information on molecules in solution or in a solid state. It can be used to determine the 3D structure of the this compound-Lipid II complex and map the binding interface.[2][15]

Methodology:

-

Isotope Labeling: this compound and/or Lipid II precursors are produced with 15N and/or 13C isotopes.

-

Sample Preparation: The complex is formed in a suitable environment, such as detergent micelles or lipid nanodiscs, which mimic the cell membrane.[4] For solid-state NMR, the complex is reconstituted into lipid bilayers.[15]

-

NMR Experiments: A series of multi-dimensional NMR experiments (e.g., HSQC, NOESY) are performed.

-

Data Analysis: Chemical shift perturbations upon complex formation are used to identify residues at the binding interface. Nuclear Overhauser effect (NOE) data provide distance restraints to calculate the 3D structure of the complex.[2]

X-ray crystallography can provide the most detailed, atomic-resolution picture of the binding site, but it requires the formation of a well-ordered crystal of the this compound-Lipid II complex.

Methodology:

-

Complex Formation & Purification: The antibiotic and Lipid II are mixed and the resulting complex is purified.

-

Crystallization: The complex is screened against a wide range of crystallization conditions. This is a major bottleneck, especially for membrane-associated molecules.[16]

-

Diffraction Data Collection: A suitable crystal is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.[17]

-

Structure Solution: The diffraction data is processed to calculate an electron density map, from which the atomic coordinates of the complex are determined.

MD simulations use computational methods to model the physical movements of atoms and molecules over time, providing insights into the dynamic nature of the this compound-Lipid II interaction within a simulated membrane environment.[8][18]

Methodology:

-

System Setup: A model system is built, consisting of the this compound molecule, a Lipid II molecule, a lipid bilayer representing the bacterial membrane, and solvent (water and ions).[3]

-

Simulation: The forces between atoms are calculated, and Newton's equations of motion are solved iteratively to simulate the system's evolution over time (nanoseconds to microseconds).

-

Analysis: The resulting trajectory is analyzed to study conformational changes, identify stable intermolecular contacts (like hydrogen bonds), and calculate binding free energies.[8]

Conclusion and Future Perspectives

This compound's mechanism of action, centered on the high-affinity binding and sequestration of the essential precursor Lipid II, represents a proven strategy for effective antibacterial action. While the precise atomic details of its binding site are still being fully elucidated, compelling evidence points to the pyrophosphate moiety of Lipid II as the primary docking point, a feature shared with other potent antibiotics like ramoplanin and nisin.

For drug development professionals, the this compound-Lipid II interaction serves as a valuable blueprint. A thorough understanding of this binding interface, ideally through high-resolution structural data, will be critical for the rational design of novel antibiotics. Such efforts could focus on creating synthetic analogs with improved pharmacokinetic properties, enhanced binding affinity, or the ability to overcome potential resistance mechanisms. The continued application of advanced biophysical and computational techniques will undoubtedly accelerate the journey toward developing next-generation antibiotics that effectively target the conserved and vulnerable Lipid II precursor.

References

- 1. Engineered biosynthesis of this compound lipoglycopeptide antibiotics using the ramoplanin mannosyltransferase Ram29 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure elucidation and 3D solution conformation of the antibiotic this compound determined by NMR spectroscopy and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 4. Towards the Native Binding Modes of Antibiotics that Target Lipid II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of a small molecule Lipid II binder on bacterial cell wall stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mechanism of action of ramoplanin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic compounds targeting Lipid II for antibacterial purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Dynamics Insight into the Lipid II Recognition by Type A Lantibiotics: Nisin, Epidermin, and Gallidermin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of Lipid II and Membrane Thickness in the Mechanism of Action of the Lantibiotic Bovicin HC5 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isothermal titration calorimetry studies of the binding of a rationally designed analogue of the antimicrobial peptide gramicidin s to phospholipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thermodynamic Analysis of Protein-Lipid Interactions by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Titration Calorimetry Standards and the Precision of Isothermal Titration Calorimetry Data [mdpi.com]

- 15. On the role of NMR spectroscopy for characterization of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Heavy Atom Detergent/Lipid Combined X-ray Crystallography for Elucidating the Structure-Function Relationships of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cryo-EM, X-ray diffraction, and atomistic simulations reveal determinants for the formation of a supramolecular myelin-like proteolipid lattice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular Dynamics Simulations Reveal the Conformational Flexibility of Lipid II and Its Loose Association with the Defensin Plectasin in the Staphylococcus aureus Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architectural Blueprint of a Rare Amino Acid: A Technical Guide to the Biosynthesis of Enduracididine in Enduracidin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising tide of antibiotic resistance necessitates the exploration of novel antimicrobial compounds and their unique biosynthetic pathways. Enduracidin, a potent lipodepsipeptide antibiotic produced by Streptomyces fungicidicus, represents a compelling case study. Its efficacy against Gram-positive pathogens is partly attributed to its complex structure, which includes several non-proteinogenic amino acids. Among these is L-enduracididine (L-End), a rare cyclic guanidinium amino acid crucial for the antibiotic's activity. Understanding the biosynthesis of L-enduracididine not only provides fundamental biochemical knowledge but also opens avenues for synthetic biology approaches to create novel antibiotic derivatives. This guide offers an in-depth examination of the genetic basis, enzymatic machinery, and experimental validation of the enduracididine biosynthetic pathway.

Genetic Foundation: The end Gene Locus

The biosynthesis of L-enduracididine is encoded within the larger this compound biosynthetic gene cluster (BGC) in S. fungicidicus. The core pathway is orchestrated by three specific genes: endP, endR, and endQ. These genes show significant sequence homology to the mppP, mppR, and mppQ genes from the mannopeptimycin BGC, which has served as a model for elucidating this pathway.[1][2] Gene disruption experiments have confirmed that inactivating any of these three genes abrogates this compound production, a defect that can be rescued by supplying exogenous L-enduracididine, thus confirming their essential role in the pathway.[3]

The Three-Step Enzymatic Cascade to L-Enduracididine

The conversion of the primary metabolite L-arginine into the specialized amino acid L-enduracididine is a concise and elegant three-step enzymatic cascade. The pathway involves an initial oxidation, a cyclization/dehydration, and a final transamination.

Step 1: Oxidation by EndP, a PLP-Dependent L-Arginine Oxidase

The pathway initiates with the action of EndP, a homolog of MppP. This enzyme is a novel pyridoxal-5'-phosphate (PLP)-dependent L-arginine oxidase.[4][5] Unlike typical aminotransferases, EndP catalyzes a complex four-electron oxidation of L-arginine in the presence of molecular oxygen.[4] The reaction proceeds to form the intermediate (S)-4-hydroxy-2-ketoarginine (4HKA).[4][6] This initial step is critical as it hydroxylates the substrate, preparing it for the subsequent intramolecular cyclization.

Step 2: Cyclization by EndR, an Acetoacetate Decarboxylase-like Enzyme

The second step is catalyzed by EndR, a member of the acetoacetate decarboxylase-like superfamily.[7][8] Despite its homology, EndR does not function as a decarboxylase. Instead, it acts as a cyclase and dehydratase.[7][8] Structural and biochemical studies of its homolog MppR have shown that it facilitates the intramolecular cyclization of 4HKA. This reaction involves the formation of a bond between the guanidino nitrogen and the C5 carbon, followed by dehydration, to yield the cyclic intermediate, 2-ketoenduracididine (2KE).[4][7]

Step 3: Transamination by EndQ, a Fold-Type I Aminotransferase

The final step in the formation of L-enduracididine is a canonical transamination reaction catalyzed by EndQ. This enzyme is a classic fold-type I PLP-dependent aminotransferase, similar to aspartate aminotransferase.[9][10] EndQ transfers an amino group from an amino donor, such as L-alanine or L-ornithine, to the α-keto acid of 2KE, producing the final product, L-enduracididine.[9][11][12] This establishes EndQ as the terminal enzyme in the biosynthetic sequence.[9]

Data Summary

While detailed kinetic parameters for the End enzymes are not extensively reported, the functions of their well-studied Mpp homologs have been characterized. The following table summarizes the key components of the enduracididine biosynthetic pathway.

| Enzyme | Gene | Class | Cofactor(s) | Substrate | Product |

| EndP | endP | PLP-Dependent Oxidase | Pyridoxal-5'-Phosphate (PLP), O₂ | L-Arginine | (S)-4-hydroxy-2-ketoarginine (4HKA) |

| EndR | endR | Acetoacetate Decarboxylase-like Superfamily | None | (S)-4-hydroxy-2-ketoarginine (4HKA) | 2-ketoenduracididine (2KE) |

| EndQ | endQ | Fold-Type I Aminotransferase | Pyridoxal-5'-Phosphate (PLP) | 2-ketoenduracididine (2KE) | L-Enduracididine (L-End) |

Visualizing the Pathway and Experimental Logic

To clarify the biochemical transformations and the scientific approach to their discovery, the following diagrams are provided.

Caption: The three-step enzymatic conversion of L-Arginine to L-Enduracididine.

Caption: A logical workflow for the discovery and validation of a biosynthetic pathway.

Experimental Protocols

The following sections provide representative methodologies for the expression, purification, and functional analysis of the enduracididine biosynthetic enzymes, based on standard biochemical techniques and published characterizations of the homologous Mpp enzymes.

Protocol 1: Heterologous Expression and Purification of His-tagged End-Series Enzymes

This protocol describes a general method for producing and purifying the biosynthetic enzymes in E. coli.

-

Gene Synthesis and Cloning: Codon-optimize the coding sequences for endP, endR, and endQ for E. coli expression. Synthesize the genes and clone them into a suitable expression vector (e.g., pET-28a(+)) to generate constructs with an N-terminal hexahistidine (His₆) tag.

-

Transformation and Expression: Transform the expression plasmids into an E. coli expression strain (e.g., BL21(DE3)).

-

Grow a 10 mL starter culture in LB medium with appropriate antibiotic selection (e.g., 50 µg/mL kanamycin) overnight at 37°C.

-

Inoculate 1 L of fresh LB medium (with antibiotic) with the starter culture and grow at 37°C with shaking (200 rpm) until the OD₆₀₀ reaches 0.6-0.8.

-

Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.2 mM.

-

Continue to incubate at 18°C for 16-20 hours with shaking.

-

-

Cell Lysis: Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C). Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

-

Incubate on ice for 30 minutes.

-

Lyse the cells by sonication on ice (e.g., 10 cycles of 30s ON, 30s OFF).

-

Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).

-

-

Affinity Chromatography:

-

Load the clarified supernatant onto a 5 mL Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Wash the column with 10 column volumes of wash buffer.

-

Elute the His-tagged protein with a linear gradient of 20-500 mM imidazole in the same buffer.

-

-

Protein Dialysis and Storage: Pool the fractions containing the purified protein. Dialyze against storage buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10% glycerol). For EndP and EndQ, add 200 µM PLP to the storage buffer. Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: In Vitro Assay for EndQ (Aminotransferase) Activity

This protocol uses a coupled enzyme assay to continuously monitor the activity of EndQ by measuring NADH consumption.[11][13]

-

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.5.

-

Substrate 1 (Amino Acceptor): 2-ketoenduracididine (2KE), synthesized enzymatically using purified EndP and EndR.

-

Substrate 2 (Amino Donor): 100 mM L-Alanine.

-

Coupling Enzyme: Lactate Dehydrogenase (LDH), ~20 units/mL.

-

Reporter Molecule: 10 mM NADH.

-

Cofactor: 1 mM PLP.

-

-

Assay Procedure:

-

Prepare a reaction mixture in a 96-well UV-transparent plate or a quartz cuvette. For a 200 µL final volume:

-

150 µL Assay Buffer

-

20 µL L-Alanine (10 mM final)

-

10 µL NADH (0.5 mM final)

-

2 µL LDH (0.2 units/mL final)

-

2 µL PLP (10 µM final)

-

5 µL purified EndQ enzyme (e.g., 1-5 µM final concentration).

-

-

Incubate the mixture for 5 minutes at 30°C to establish a baseline.

-

Initiate the reaction by adding 10 µL of 2KE substrate (concentration to be varied for kinetics).

-

Immediately monitor the decrease in absorbance at 340 nm (A₃₄₀) over time using a spectrophotometer. The rate of NADH oxidation is directly proportional to the rate of pyruvate formation, and thus to the activity of EndQ.

-

Protocol 3: In Vitro Reconstitution of the Full Pathway and HPLC-MS Analysis

This endpoint assay confirms the production of L-enduracididine from L-arginine.

-

Reaction Setup:

-

In a 1.5 mL microcentrifuge tube, combine the following in a total volume of 500 µL:

-

Reaction Buffer (100 mM Tris-HCl, pH 8.5)

-

L-Arginine (2 mM final)

-

PLP (200 µM final)

-

L-Alanine (5 mM final)

-

Purified EndP (5 µM final)

-

Purified EndR (5 µM final)

-

Purified EndQ (5 µM final)

-

-

Prepare a negative control reaction lacking the enzymes.

-

-

Incubation: Incubate the reaction at 30°C for 4-6 hours with gentle agitation.

-

Reaction Quenching and Sample Preparation:

-

Stop the reaction by adding 500 µL of ice-cold methanol.

-

Vortex and incubate at -20°C for 20 minutes to precipitate the enzymes.

-

Centrifuge at maximum speed (e.g., 16,000 x g) for 10 minutes.

-

Transfer the supernatant to a new tube and dry it completely using a vacuum concentrator.

-

-

HPLC-MS Analysis:

-

Reconstitute the dried sample in 100 µL of mobile phase A (e.g., 0.1% formic acid in water).

-

Inject 10 µL onto a C18 reverse-phase HPLC column connected to a mass spectrometer.

-

Elute with a gradient of mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Monitor for the expected mass-to-charge ratio (m/z) of L-enduracididine in positive ion mode. Compare the retention time and mass spectrum with an authentic standard if available.

-

Conclusion and Future Outlook

The biosynthesis of L-enduracididine is a testament to the chemical versatility of microbial biosynthetic pathways, employing a unique PLP-dependent oxidase, a repurposed decarboxylase-like enzyme, and a standard aminotransferase to construct a complex, non-proteinogenic amino acid from a simple precursor. The elucidation of this pathway provides a complete enzymatic toolkit for the biocatalytic production of L-enduracididine. For drug development professionals, this opens the door to chemoenzymatic synthesis of this compound analogs and the creation of novel peptide-based therapeutics by incorporating this rare amino acid into new scaffolds. Further research into the structure and mechanism of the End-series enzymes will undoubtedly refine our ability to engineer these powerful biocatalysts for future applications in medicine and synthetic biology.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Structural and Functional Characterization of L-Enduracididine Biosynthetic Enzymes [minds.wisconsin.edu]

- 5. minds.wisconsin.edu [minds.wisconsin.edu]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structural and functional characterization of MppR, an enduracididine biosynthetic enzyme from streptomyces hygroscopicus: functional diversity in the acetoacetate decarboxylase-like superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural and Biochemical Characterization of MppQ, an L-Enduracididine Biosynthetic Enzyme from Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. biorxiv.org [biorxiv.org]

- 12. Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bioassaysys.com [bioassaysys.com]

Enduracidin in the Landscape of Lipodepsipeptide Antibiotics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Lipodepsipeptides in an Era of Resistance

The escalating threat of antimicrobial resistance necessitates the exploration of novel antibiotic classes with unique mechanisms of action. Lipodepsipeptide antibiotics, a structurally diverse family of microbial secondary metabolites, have emerged as a promising source of new therapeutics. These molecules are characterized by a cyclic peptide core, an attached lipid side chain, and at least one ester linkage (depsi) in the peptide backbone. This guide provides an in-depth technical overview of enduracidin and its relationship to other key lipodepsipeptide antibiotics, with a focus on their structure, mechanism of action, biosynthesis, and comparative biological activity.

Structural Classification and Comparative Chemistry

Lipodepsipeptide antibiotics can be broadly categorized based on their cyclic core size, amino acid composition, and the nature of their lipid moiety. This compound, produced by Streptomyces fungicidicus, is a member of the acidic lipodepsipeptides and is structurally related to ramoplanin.[1][2] Other notable classes include the polymyxins, daptomycin, and the fusaricidin/LI-F family.[3][4]

This compound and Ramoplanin: A Close Structural Relationship

This compound and ramoplanin share a similar cyclic peptide backbone composed of 17 amino acids.[2] A key distinguishing feature is the presence of a dimannose moiety on the hydroxyphenylglycine (Hpg) residue at position 11 in ramoplanin, which is absent in this compound.[2] This glycosylation enhances the aqueous solubility of ramoplanin.[2] Both antibiotics contain the rare, non-proteinogenic amino acid enduracididine, which is crucial for their potent antibacterial activity.[1]

Daptomycin: A Clinically Important Lipopeptide

Daptomycin, a cyclic lipodepsipeptide produced by Streptomyces roseosporus, is approved for treating infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4] Its structure consists of a 13-amino acid core and a decanoyl fatty acid chain.[5] Unlike this compound and ramoplanin, daptomycin's mechanism of action involves disruption of the bacterial cell membrane.[4]

Fusaricidins/LI-F Family: Antifungal and Antibacterial Activity

The fusaricidins, or LI-F peptides, are a family of cyclic lipodepsipeptides isolated from Paenibacillus species.[3] They possess a smaller peptide ring of six amino acid residues and a 15-guanidino-3-hydroxypentadecanoic acid lipid tail.[3] These compounds exhibit potent activity against a variety of fungi and Gram-positive bacteria.[3]

Mechanism of Action: Targeting the Bacterial Cell Wall

The primary mechanism of action for this compound and several other lipodepsipeptides is the inhibition of peptidoglycan biosynthesis, a critical process for maintaining the integrity of the bacterial cell wall.

This compound and Ramoplanin: Inhibition of Transglycosylation

This compound and ramoplanin bind to Lipid II, the lipid-linked precursor of peptidoglycan.[2][6][7] This binding event physically obstructs the subsequent transglycosylation step in peptidoglycan synthesis.[2][7] Although vancomycin also targets Lipid II, this compound and ramoplanin recognize a different epitope, meaning there is no cross-resistance with vancomycin.[7]

Caption: Inhibition of Peptidoglycan Biosynthesis by Lipodepsipeptides.

Daptomycin: A Different Approach

In contrast, daptomycin exerts its bactericidal effect by inserting into the cell membrane of Gram-positive bacteria in a calcium-dependent manner.[4] This leads to membrane depolarization, potassium ion leakage, and ultimately, cell death.[4]

Biosynthesis: A Non-Ribosomal Pathway

Lipodepsipeptide antibiotics are synthesized by large, multi-domain enzymes called non-ribosomal peptide synthetases (NRPSs).[8][9]

The this compound Biosynthetic Gene Cluster

The biosynthetic gene cluster for this compound from S. fungicidicus spans approximately 84 kb and contains 25 open reading frames (ORFs).[8][9] The core of the cluster is composed of four NRPS genes, endA, endB, endC, and endD, which encode the modules responsible for incorporating the 17 amino acids of the peptide backbone.[8][9] A notable feature is the absence of dedicated epimerization (E) domains for the seven D-amino acids in this compound; instead, specialized condensation (C) domains are believed to catalyze both peptide bond formation and epimerization.[8][9]

Caption: Simplified Workflow of this compound Biosynthesis.

Biosynthesis of the Rare Amino Acid Enduracididine

The this compound gene cluster also contains genes responsible for the synthesis of non-proteinogenic amino acids, such as 4-hydroxyphenylglycine and enduracididine.[8] The biosynthesis of enduracididine starts from L-arginine and involves a series of enzymatic reactions, including hydroxylation, dehydration/cyclization, and transamination, catalyzed by enzymes with homology to those found in the mannopeptimycin biosynthetic pathway.[1][6]

Comparative Biological Activity

The following table summarizes the minimum inhibitory concentrations (MICs) of this compound and other selected lipodepsipeptide antibiotics against various bacterial strains. Data is compiled from multiple sources and should be considered representative.

| Antibiotic | Staphylococcus aureus | Enterococcus faecalis | Clostridium difficile | Gram-Negative Bacteria |

| This compound | +++ | ++ | +++ | - |

| Ramoplanin | +++ | +++ | +++ | - |

| Daptomycin | +++ | +++ | ++ | - |

| Fusaricidin A | ++ | ND | ND | - |

| Polymyxin B | - | - | - | +++ |

Key: +++ (High activity), ++ (Moderate activity), + (Low activity), - (No activity), ND (Not determined).

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared in a suitable broth medium to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Antibiotic: The lipodepsipeptide antibiotic is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the microorganism.

Lipid II Binding Assay

Objective: To assess the binding affinity of a lipodepsipeptide antibiotic to its target, Lipid II.

Methodology:

-

Preparation of Lipid II: Lipid II is purified from bacterial membranes or synthesized chemoenzymatically.

-

Labeling: The lipodepsipeptide or Lipid II can be fluorescently labeled for detection.

-

Binding Reaction: The labeled and unlabeled components are mixed in a suitable buffer and incubated to allow for binding.

-

Detection: The extent of binding can be measured using various techniques, such as fluorescence polarization, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC).

-

Data Analysis: The binding data is analyzed to determine the dissociation constant (Kd), which is a measure of binding affinity.

Conclusion and Future Perspectives

This compound and other lipodepsipeptide antibiotics represent a valuable class of compounds in the fight against multidrug-resistant bacteria. Their unique structures and mechanisms of action, particularly the inhibition of cell wall biosynthesis via Lipid II binding, make them attractive candidates for further development. Understanding the intricate details of their biosynthesis opens up opportunities for biosynthetic engineering to create novel analogs with improved pharmacokinetic and pharmacodynamic properties. Further research into the structure-activity relationships of these complex molecules will be crucial for unlocking their full therapeutic potential.

References

- 1. BJOC - Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis [beilstein-journals.org]

- 2. Engineered biosynthesis of this compound lipoglycopeptide antibiotics using the ramoplanin mannosyltransferase Ram29 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclic lipodepsipeptides: a new class of antibacterial agents in the battle against resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipopeptide antibiotics | Research Starters | EBSCO Research [ebsco.com]

- 5. researchgate.net [researchgate.net]

- 6. Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The this compound biosynthetic gene cluster from Streptomyces fungicidicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The this compound biosynthetic gene cluster from Streptomyces fungicidicus. | Semantic Scholar [semanticscholar.org]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the pivotal experimental methodologies employed in the primary structure elucidation of Enduracidin A and B, potent lipodepsipeptide antibiotics. By delving into the classical chemical degradation techniques and spectroscopic analyses that defined their molecular architecture, this document provides a comprehensive resource for researchers in natural product chemistry, antibiotic development, and related fields.

This compound A and B, isolated from Streptomyces fungicidicus, are structurally complex antibiotics characterized by a 17-amino acid peptide core, a fatty acid side chain, and several non-proteinogenic amino acids.[1][2][3] Their elucidation in the late 1960s was a significant achievement in natural product chemistry, relying on a combination of meticulous chemical degradation and spectroscopic analysis.[1][4]

Amino Acid Composition Analysis

The foundational step in elucidating the primary structure of this compound A and B was the determination of their amino acid composition. This was achieved through complete acid hydrolysis followed by quantitative amino acid analysis.

Experimental Protocol: Acid Hydrolysis and Amino Acid Analysis

A sample of purified this compound A or B was subjected to hydrolysis under stringent conditions to break all peptide bonds. The resulting free amino acids were then separated and quantified using an amino acid analyzer.

Protocol:

-

Hydrolysis: A known quantity of the antibiotic is hydrolyzed with 6N HCl at 110°C for 20-24 hours in a sealed, evacuated tube.

-

Derivatization (Optional but common): The amino acid mixture may be derivatized, for example, with phenylisothiocyanate (PITC), to form phenylthiocarbamyl (PTC) amino acids, which can be readily analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Separation and Quantification: The amino acid mixture (or their derivatives) is injected into an amino acid analyzer or an HPLC system. The components are separated based on their physicochemical properties (e.g., ion-exchange or hydrophobic interactions).

-

Detection and Data Analysis: The eluted amino acids are detected, typically by reaction with ninhydrin or by UV absorbance for PTC-amino acids. The area under each peak is proportional to the amount of the corresponding amino acid, allowing for the determination of the molar ratios of the constituent amino acids.

Quantitative Data: Amino Acid Composition

The amino acid analysis of the acid hydrolysates of this compound A and B revealed the presence of several common and uncommon amino acids. The key difference between the two analogues lies in the fatty acid moiety, not the amino acid composition. The following table summarizes the identified amino acids and their molar ratios.

| Amino Acid | Abbreviation | Molar Ratio | Notes |

| Aspartic acid | Asp | 1 | |

| Threonine | Thr | 2 | |

| Serine | Ser | 2 | |

| Glycine | Gly | 1 | |

| Alanine | Ala | 1 | |

| Valine | Val | 1 | |

| Isoleucine | Ile | 1 | |

| Phenylalanine | Phe | 1 | |

| Ornithine | Orn | 1 | |

| Citrulline | Cit | 1 | |

| 4-Hydroxyphenylglycine | Hpg | 4 | Non-proteinogenic |

| 3,5-dichloro-4-hydroxyphenylglycine | Cl₂-Hpg | 1 | Non-proteinogenic |

| Enduracididine | End | 2 | Novel basic amino acid[4] |

| allo-Enduracididine | aEnd | 1 | Diastereomer of Enduracididine[4] |

This table represents a composite of data from early structure elucidation studies. The exact molar ratios were determined through careful quantification and comparison with standards.

Sequential Analysis: Edman Degradation

With the amino acid composition established, the next critical step was to determine the sequence of these residues. Edman degradation was the primary method used for the sequential removal and identification of amino acids from the N-terminus of peptide fragments.[5]

Experimental Protocol: Partial Hydrolysis and Edman Degradation

Due to the cyclic nature of this compound, it first had to be linearized, typically through partial hydrolysis, to expose an N-terminal amino group. The resulting linear peptide fragments were then subjected to sequential Edman degradation.

Protocol:

-

Partial Hydrolysis: this compound is treated with dilute acid (e.g., 0.1 N HCl) or specific enzymes under controlled conditions to generate a mixture of smaller, overlapping peptide fragments.

-

Fragment Separation: The resulting peptide fragments are separated using techniques like chromatography (e.g., ion-exchange or paper chromatography).

-

Edman Degradation Cycle:

-